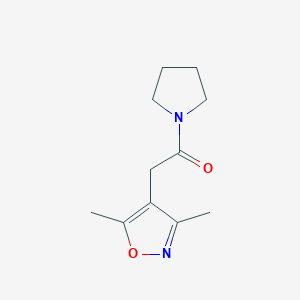![molecular formula C13H17N3S B7506900 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7506900.png)
3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole is a chemical compound that belongs to the group of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole is complex and varies depending on the specific application. In general, it is believed to exert its effects by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. For example, its inhibitory effects on cytochrome P450 and aromatase are thought to be due to its ability to bind to the active site of these enzymes and prevent them from metabolizing their substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole are also diverse and depend on the specific application. For example, its antifungal and antibacterial effects are thought to be due to its ability to disrupt the cell membrane of these microorganisms. Its anticancer effects are believed to be due to its ability to induce cell death in cancer cells. Its effects on the central nervous system are thought to be due to its ability to modulate the activity of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
One advantage of using 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole in lab experiments is its broad range of potential applications. It has been studied for its effects on enzymes, microorganisms, cancer cells, and neurotransmitters, among others. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its potential toxicity, which can vary depending on the specific application and dosage. Careful consideration must be given to the safety and ethical implications of using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole. One direction is to further investigate its potential as an antifungal, antibacterial, and anticancer agent. Another direction is to explore its effects on other targets in the body, such as ion channels or transporters. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound with improved efficacy and safety profiles.
合成法
The synthesis of 3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole involves the reaction of 2,5-dimethylbenzyl chloride with sodium hydrosulfide and sodium azide in the presence of a phase transfer catalyst. The resulting intermediate is then treated with methyl iodide and sodium hydroxide to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole has been widely used in scientific research due to its potential applications in various fields. In biochemistry, it has been studied for its inhibitory effects on enzymes such as cytochrome P450 and aromatase, which are involved in the metabolism of drugs and hormones. In pharmacology, it has been investigated for its potential as an antifungal, antibacterial, and anticancer agent. It has also been studied for its effects on the central nervous system, particularly as a potential treatment for anxiety and depression.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-5-6-10(2)12(7-9)8-17-13-15-14-11(3)16(13)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXLIMXIBUFYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

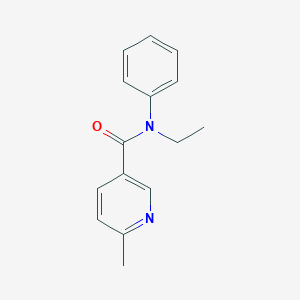
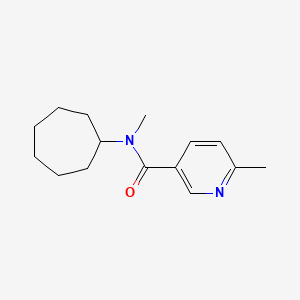
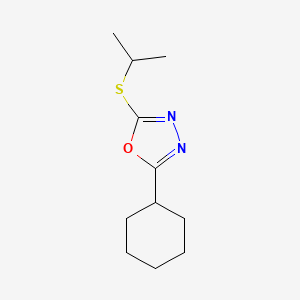


![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
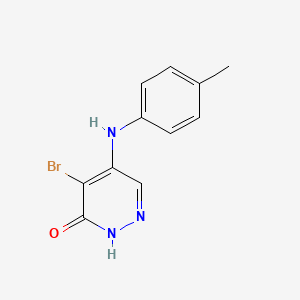
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
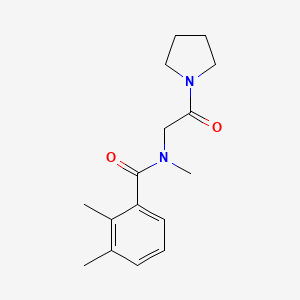
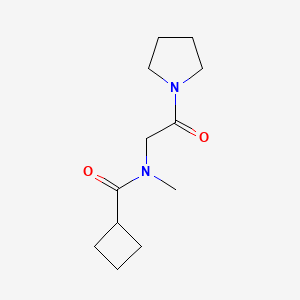


![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)
